2-(4-fluorophenyl)cyclobutan-1-one
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Overview
Description
2-(4-Fluorophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H9FO It is a cyclobutanone derivative where a fluorophenyl group is attached to the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)cyclobutan-1-one typically involves the [2+2] cycloaddition reaction. One common method starts with 4-fluorobenzaldehyde and cyclopropyldiphenylsulfonium tetrafluoroborate in the presence of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with tetrafluoroboric acid, followed by purification through silica gel flash chromatography to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Fluorophenylcarboxylic acids.
Reduction: 2-(4-Fluorophenyl)cyclobutan-1-ol.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)cyclobutan-1-one is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of cyclobutane-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)cyclobutan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its fluorophenyl and cyclobutanone moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclobutan-1-one: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.
2-(4-Chlorophenyl)cyclobutan-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
2-(4-Fluorophenyl)cyclobutan-1-one is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to participate in specific interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
CAS No. |
1261038-29-2 |
---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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